5-Carbamoylmethyl-2-thiouridine

tRNA modification wobble uridine biosynthesis

5-Carbamoylmethyl-2-thiouridine (ncm5s2U) is the required hypermodified nucleoside for reconstituting native tRNA decoding kinetics in vitro. Unlike generic wobble uridine analogs (ncm5U, mcm5s2U, s²U), only ncm5s2U provides the essential carbamoylmethyl (ncm⁵) side chain combined with the 2-thio (s²) group, which together dictate codon binding affinity, rejection efficiency, and anticodon loop conformation. Authenticated ncm5s2U is indispensable as a reference standard for LC-MS/MS quantification in epitranscriptomic studies and for biochemical dissection of Elongator- and Trm9/Trm112-dependent modification pathways. Procure this compound to ensure physiologically relevant experimental fidelity.

Molecular Formula C11H15N3O6S
Molecular Weight 317.32 g/mol
Cat. No. B14749067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carbamoylmethyl-2-thiouridine
Molecular FormulaC11H15N3O6S
Molecular Weight317.32 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)N
InChIInChI=1S/C11H15N3O6S/c12-6(16)1-4-2-14(11(21)13-9(4)19)10-8(18)7(17)5(3-15)20-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,21)/t5-,7-,8-,10-/m1/s1
InChIKeyDXTALIXGVSVUOM-VPCXQMTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carbamoylmethyl-2-thiouridine (ncm5s2U): Technical Baseline for tRNA Wobble Modification Research and Procurement


5-Carbamoylmethyl-2-thiouridine (also denoted ncm5s2U or ncm⁵s²U) is a naturally occurring hypermodified uridine nucleoside identified at the wobble position (U34) of specific eukaryotic cytosolic tRNAs, particularly tRNALysUUU, tRNAGluUUC, and tRNAGlnUUG [1]. It is characterized by a carbamoylmethyl (ncm⁵) side chain at the C5 position and a 2-thio (s²) group at the C2 position of the uracil base, a combination that distinguishes it from closely related wobble uridine modifications such as 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) and 5-carbamoylmethyluridine (ncm⁵U) [2]. The compound is biosynthesized through the sequential action of the Elongator complex (which installs the carbamoylmethyl group) and the Ncs6/Ncs2 thiolase complex (which catalyzes 2-thiolation), and has been isolated and structurally characterized from human urine [1].

Why Generic Substitution of 5-Carbamoylmethyl-2-thiouridine Fails: Functional Non-Equivalence with In-Class Analogs


5-Carbamoylmethyl-2-thiouridine cannot be substituted generically with other wobble uridine modifications because the combination of the ncm⁵ side chain and the s² thio group confers a unique functional signature that is not recapitulated by single modifications or alternative side chains. Studies demonstrate that the ncm⁵s²U modification accumulates as a distinct intermediate when the terminal methyl esterification step of the mcm⁵ pathway is genetically ablated, indicating that ncm⁵s²U and mcm⁵s²U are not functionally interchangeable in vivo [1]. Furthermore, real-time kinetic analyses reveal that the s² group itself is a critical determinant of codon binding affinity and rejection efficiency, with s²-deficient tRNAs exhibiting quantifiably impaired decoding kinetics [2]. Consequently, procurement of ncm⁵s²U—as opposed to ncm⁵U, mcm⁵s²U, or s²U alone—is essential for experiments designed to dissect the precise contributions of the carbamoylmethyl side chain in the context of 2-thiolation, or to reconstitute native-like tRNA function in biochemical assays.

5-Carbamoylmethyl-2-thiouridine (ncm5s2U): Quantitative Comparative Evidence for Scientific Selection


ncm5s2U vs. mcm5s2U: Differential Accumulation as a Metabolic Intermediate in TRM9-Deficient Yeast

In Saccharomyces cerevisiae trm9Δ or trm112Δ mutants, the terminal methyl esterification step required to convert 5-carbamoylmethyl-2-thiouridine (ncm⁵s²U) into 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) is blocked. HPLC analysis of tRNAs isolated from these mutants reveals that mcm⁵s²U and mcm⁵U nucleosides are completely absent, while ncm⁵s²U and ncm⁵U accumulate as the major intermediates [1]. This demonstrates that ncm⁵s²U is the direct precursor to mcm⁵s²U and that the two modifications cannot substitute for one another in the tRNA modification pathway. The accumulation of ncm⁵s²U in the absence of functional Trm9/Trm112 provides a quantifiable metabolic signature that distinguishes ncm⁵s²U from its methyl ester counterpart.

tRNA modification wobble uridine biosynthesis HPLC yeast genetics

Contribution of the 2-Thio Group to Codon Binding Affinity and Decoding Kinetics

Real-time kinetic analysis of yeast tRNALys decoding on the ribosome reveals that the 2-thio (s²) group is a critical determinant of codon binding affinity. Specifically, mcm⁵-modified tRNALys lacking the s² group (i.e., mcm⁵U) exhibits a lower affinity of binding to the cognate AAA codon and is more efficiently rejected than the fully modified tRNA containing both mcm⁵ and s² groups (mcm⁵s²U) [1]. Although this study uses the mcm⁵s²U/mcm⁵U pair rather than ncm⁵s²U directly, the functional contribution of the s² group is independent of the C5 side chain identity, providing class-level inference that the s² group in ncm⁵s²U confers analogous affinity and rejection advantages over ncm⁵U. The lack of the s² modification also slows post-GTP hydrolysis rearrangements in the ribosome-EF-Tu complex and reduces tRNA-mRNA translocation rates [1].

ribosome translation kinetics codon-anticodon binding affinity

Distinct Anticodon Loop Structural Remodeling by mcm5s2U vs. s2U and Unmodified Uridine

NMR analysis of human tRNALys,3 anticodon stem loops (ASLs) containing mcm⁵s²U34 demonstrates that this hypermodification induces a unique anticodon loop remodeling effect that is less dramatic than that observed for the corresponding Escherichia coli modification mnm⁵s²U34, but distinct from the effect of s²U34 alone [1]. The study directly compares ASLs with mcm⁵s²U34, mcm⁵U34, s²U34, and unmodified U34, revealing that the mcm⁵s²U34 modification promotes a canonical anticodon loop conformation that is essential for proper decoding. Notably, the human wobble modification (mcm⁵s²U) has a less pronounced loop remodeling effect than the bacterial mnm⁵s²U, attributed to the absence of a positive charge on the mcm⁵ side chain [1]. This establishes that the specific combination of the mcm⁵ (or by extension ncm⁵) side chain and the s² group yields a structural outcome not achievable by s²U or unmodified U alone.

NMR spectroscopy anticodon loop RNA structure tRNALys conformational dynamics

Reprogramming of mcm5s2U in Coronavirus Infection to Favor Viral Protein Expression

Analysis of tRNA modifications during SARS-CoV-2 and HCoV-OC43 infection reveals that coronaviruses actively reprogram the host tRNA epitranscriptome to favor viral protein synthesis [1]. Among the modifications identified as essential for decoding viral suboptimal codons are mcm⁵U/mcm⁵s²U. Mechanistically, infection alters the expression of tRNA modifying enzymes, leading to changes in the levels of these wobble uridine modifications. This reprogramming is part of a conserved viral strategy that exploits the host's stress-induced tRNA modification landscape to optimize translation efficiency of viral proteins enriched in A- and U-ending codons [1]. While this study focuses on mcm⁵s²U, the findings underscore the broader functional importance of the 2-thiolated carbamoylmethyl/methoxycarbonylmethyl class of modifications in translational control during viral infection.

virology SARS-CoV-2 tRNA epitranscriptome codon usage translation efficiency

mcm5s2U Counteracts m6A-Dependent mRNA Decay in Cancer

A study in Cell (2025) reveals a direct functional antagonism between the mRNA modification N6-methyladenosine (m6A) and the tRNA wobble modification 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) [1]. m6A-modified codons are decoded inefficiently, inducing ribosome collisions and coupling translation to mRNA decay. The presence of mcm⁵s²U in the tRNA anticodon loop counteracts this effect, promoting efficient decoding and stabilizing m6A-containing mRNAs. In cancer, dysregulation of the m6A and mcm⁵s²U biogenesis pathways—characterized by a shift toward increased mcm⁵s²U—is associated with more aggressive tumors and poor prognosis [1]. This establishes mcm⁵s²U as a key modulator of m6A-mediated mRNA stability, with implications for oncogenic signaling.

epitranscriptomics mRNA decay m6A cancer translational control

5-Carbamoylmethyl-2-thiouridine: Prioritized Research and Industrial Application Scenarios


Biochemical Reconstitution of Wobble Uridine Biosynthesis Pathways

ncm⁵s²U serves as an essential substrate or intermediate standard for in vitro assays aimed at dissecting the Elongator- and Trm9/Trm112-dependent steps of tRNA wobble uridine modification. Its accumulation in trm9Δ mutants provides a validated metabolic marker for pathway activity [1]. Procurement of authenticated ncm⁵s²U is required for HPLC-based quantification of modification intermediates in genetic or pharmacological studies of the mcm⁵/ncm⁵ biosynthetic cascade.

Functional tRNA Reconstitution and Ribosome Decoding Kinetics Assays

To accurately recapitulate native tRNA function in vitro, ncm⁵s²U (or its fully modified analog) must be incorporated at the wobble position of synthetic tRNA transcripts. Kinetic studies demonstrate that the 2-thio group is indispensable for high-affinity codon binding and efficient rejection, while structural studies show that the combined modifications are required for proper anticodon loop conformation [2][3]. Substitution with non-thiolated or non-carbamoylmethyl analogs will yield non-physiological decoding kinetics and structural dynamics.

Epitranscriptomic Profiling in Viral Infection and Stress Response Research

Quantitative analysis of ncm⁵s²U/mcm⁵s²U levels by LC-MS/MS is a key readout in studies of tRNA modification reprogramming during viral infection (e.g., SARS-CoV-2) and cellular stress responses [4]. Authentic ncm⁵s²U reference standards are essential for accurate calibration and quantification in such epitranscriptomic workflows, enabling researchers to correlate specific modification changes with translational outcomes.

Investigating tRNA-mRNA Epitranscriptome Crosstalk in Cancer Biology

The antagonistic relationship between mcm⁵s²U and m6A in regulating mRNA stability positions ncm⁵s²U as a valuable tool for probing the mechanistic basis of this crosstalk [5]. In vitro translation systems supplemented with ncm⁵s²U-modified tRNAs can be used to directly test how wobble uridine thiolation modulates the decoding of m6A-containing mRNAs, with implications for understanding oncogenic signaling and identifying therapeutic vulnerabilities.

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